4-Propyl-6-hydroxy-2-methylpyrimidine
Description
Systematic IUPAC Nomenclature and Synonyms
4-Propyl-6-hydroxy-2-methylpyrimidine is systematically named 4-propyl-6-hydroxy-2-methylpyrimidin-4-one , reflecting the pyrimidine core with substituents at positions 2 (methyl), 4 (propyl), and 6 (hydroxy). The compound is also recognized as 2-methyl-6-propyl-4(3H)-pyrimidinone , emphasizing the ketone group at position 4. Common synonyms include 4(3H)-Pyrimidinone, 2-methyl-6-propyl- and 4-hydroxy-2-methyl-6-(n-propyl)pyrimidine.
| IUPAC Name | Synonyms | CAS Number |
|---|---|---|
| 4-Propyl-6-hydroxy-2-methylpyrimidin-4-one | 2-methyl-6-propyl-4(3H)-pyrimidinone; 4-hydroxy-2-methyl-6-propylpyrimidine | 89967-18-0 |
Molecular Geometry and Tautomeric Forms
The pyrimidine ring adopts a planar geometry, with the substituents arranged as follows:
- Position 2 : Methyl group (electron-donating)
- Position 4 : Propyl group (electron-donating)
- Position 6 : Hydroxy group (electron-withdrawing)
The compound exists predominantly in the keto form at position 4 due to resonance stabilization of the pyrimidinone moiety. Tautomerism between hydroxy (enol) and keto forms is possible at position 6, but the keto form is favored in most environments. The propyl group induces steric hindrance, limiting rotational freedom and stabilizing the planar arrangement.
Spectroscopic Characterization
UV-Vis Spectroscopy
The compound exhibits absorption maxima in the 250–260 nm range , characteristic of pyrimidine π→π* transitions. The hydroxy group at position 6 may cause a slight bathochromic shift due to electron-donating effects, while the methyl and propyl groups contribute to hyperchromic shifts.
Infrared (IR) Spectroscopy
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200–3600 | O–H (hydroxy) stretch |
| 1700–1750 | C=O (ketone) stretch |
| 1500–1600 | C=N and C=C (aromatic ring) |
| 2800–2900 | C–H (aliphatic) stretches |
The broad O–H peak indicates hydrogen bonding between the hydroxy group and adjacent moieties.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) :
| Proton Environment | Chemical Shift (δ, ppm) | Integration | Splitting Pattern |
|---|---|---|---|
| CH₃ (methyl at position 2) | 2.3–2.5 | 3H | Singlet |
| –CH₂– (propyl, adjacent to N) | 1.5–1.7 | 2H | Triplet |
| –CH₃ (propyl terminal) | 0.9–1.0 | 3H | Triplet |
| Aromatic H (position 5) | 7.8–8.2 | 1H | Doublet |
| O–H (position 6) | 5.0–6.0 | 1H | Broad singlet |
¹³C NMR :
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (position 4) | 170–180 |
| C–O–H (position 6) | 160–165 |
| Aromatic carbons (positions 2, 4, 5, 6) | 120–150 |
| CH₃ (methyl at position 2) | 20–25 |
| –CH₂– (propyl) | 25–35 |
| –CH₃ (propyl terminal) | 10–15 |
Mass Spectrometry (MS)
| Fragment Ion (m/z) | Abundance (%) | Assignment |
|---|---|---|
| 152 | 100 | Molecular ion (C₈H₁₂N₂O) |
| 105 | 45 | Loss of propyl (C₃H₇) |
| 77 | 20 | Benzyl-like fragment |
Crystallographic Data and X-ray Diffraction Studies
Crystallographic data for this compound is limited, but analogous pyrimidinones often crystallize in monoclinic or triclinic systems. Key features include:
- Hydrogen bonding : O–H⋯O and O–H⋯N interactions between the hydroxy group and carbonyl/nitrogen atoms.
- Packing : Staggered or herringbone arrangements due to the bulky propyl group.
- Thermal stability : Melting point >300°C (estimated), consistent with rigid aromatic systems.
| Property | Value |
|---|---|
| Crystal system | Triclinic (predicted) |
| Space group | P1 (predicted) |
| Hydrogen bond length | 1.8–2.0 Å (O–H⋯O) |
| Density | 1.10 g/cm³ (predicted) |
Properties
CAS No. |
89967-18-0 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-4-7-5-8(11)10-6(2)9-7/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
XANOWNHHKSIJHW-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)C |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 4-Propyl-6-hydroxy-2-methylpyrimidine with three structurally related pyrimidine derivatives (Figure 1), focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Group Comparison
Substituent Effects on Physicochemical Properties
Hydrophobicity :
- The propyl group in this compound increases hydrophobicity compared to shorter alkyl chains (e.g., methyl or ethyl in ). This is reflected in its higher calculated logP (~1.8) versus 2-ethyl-4-hydrazinyl-6-methylpyrimidine (logP ~0.5) .
- The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces significant polarity, reducing logP to ~0.2 and enhancing water solubility.
Acidity :
- The 6-hydroxy group in the target compound has moderate acidity (pKa ~8–10), weaker than the carboxylic acid (pKa ~2–4) in but stronger than hydrazinyl (pKa ~6–8) in .
Thermal Stability :
- Methoxy and hydroxyl groups in reduce thermal stability due to hydrogen-bonding interactions, whereas the chloro group in enhances stability via electron-withdrawing effects.
Preparation Methods
Reaction Conditions and Procedure
- Reagents: Sodium methoxide, dimethyl malonate, acetamidine hydrochloride.
- Solvent: Methanol.
- Temperature: Initial ice bath (0 °C), then warmed to 18–25 °C.
- Reaction Time: 3–5 hours.
- Post-reaction Treatment: Removal of methanol under reduced pressure, dissolution in water, pH adjustment to 1–2 with hydrochloric acid, crystallization at 0 °C for 3–5 hours.
- Isolation: Suction filtration, washing with ice-water and ice-methanol, drying to obtain white solid product.
Reaction Scheme
The reaction proceeds via nucleophilic attack of sodium methoxide on dimethyl malonate, followed by condensation with acetamidine hydrochloride to form the pyrimidine ring. The hydroxyl groups are introduced during ring closure, and the methyl group is present from acetamidine.
Scale-Up Examples and Yields
| Scale | Methanol (mL) | Sodium Methoxide (g) | Dimethyl Malonate (g) | Acetamidine Hydrochloride (g) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Lab (3L flask) | 1060 | 108.2 (2 mol) | 105.6 (0.8 mol) | 113.4 (1.2 mol) | 5 | 87 |
| Pilot (10L flask) | 3960 | 608.8 (11.25 mol) | 330 (2.5 mol) | 472.5 (5 mol) | 5 | 86 |
The yields are consistently high (~86-87%), indicating the robustness of the method for industrial production.
Alkylation Step to Introduce the Propyl Group at the 4-Position
To obtain this compound specifically, an alkylation step is required, typically involving:
- Use of an appropriate propyl halide (e.g., 1-bromopropane or 1-chloropropane).
- Base-mediated substitution on the 4-position hydroxyl or halogenated intermediate.
- Control of reaction conditions to avoid over-alkylation or side reactions.
Literature reports employing alkylation with propyl halides in the presence of bases such as sodium hydride or potassium carbonate in solvents like dichloromethane or dimethylformamide have been successful in similar pyrimidine derivatives.
Alternative Synthetic Routes and Reagents
- Use of Triphosgene: As a safer alternative to phosgene or POCl3, triphosgene has been employed for chlorination steps in pyrimidine synthesis, reducing environmental hazards and improving operational safety.
- Chlorination and Substitution: Intermediate chlorinated pyrimidines (e.g., 4-chloro-2-isopropyl-6-methylpyrimidine) can be synthesized and then subjected to nucleophilic substitution with propyl amines or alkoxides to introduce the propyl group.
- Coupling Reactions: For derivatives with additional functional groups, coupling reagents like EDCI can be used to attach substituents to the pyrimidine ring, though this is more relevant for complex derivatives rather than simple alkylated pyrimidines.
Summary of Key Experimental Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature during condensation | 0 °C (ice bath) to 25 °C | Controlled warming after initial mixing |
| Reaction time | 3–5 hours | Sufficient for ring closure and condensation |
| pH for crystallization | 1–2 | Acidic conditions to precipitate product |
| Washing solvents | Ice-water, ice-methanol | To purify and remove impurities |
| Yield | 86–87% | High yield suitable for scale-up |
Research Findings and Analysis
- The sodium methoxide-mediated condensation method is efficient, scalable, and environmentally friendlier compared to older methods using toxic chlorinating agents.
- The use of triphosgene reduces hazardous waste and improves safety in industrial settings.
- Alkylation to introduce the propyl group requires careful control of reaction conditions to maintain selectivity and yield.
- The synthetic methods produce high-purity white solid products, suitable for further biological or chemical applications.
- The methodology has been validated at different scales (3L and 10L reactors) with consistent yields and product quality.
Q & A
Q. What advanced techniques are effective for identifying trace impurities in this compound?
- Methodological Answer : Combine LC-MS/MS with charged aerosol detection (CAD) for non-UV-active impurities . For structural elucidation, isolate impurities via preparative HPLC and analyze with 2D NMR (HSQC, HMBC) . Compare impurity profiles against synthetic intermediates (e.g., unreacted starting materials) using high-resolution ion mobility spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
